molecular formula C12H15ClF3N3O B1597443 2-{4-[5-Chloro-3-(trifluoromethyl)-2-pyridyl]piperazino}ethan-1-ol CAS No. 215434-39-2

2-{4-[5-Chloro-3-(trifluoromethyl)-2-pyridyl]piperazino}ethan-1-ol

Cat. No. B1597443
M. Wt: 309.71 g/mol
InChI Key: NYMGNJNWMTZCFC-UHFFFAOYSA-N
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Description

2-{4-[5-Chloro-3-(trifluoromethyl)-2-pyridyl]piperazino}ethan-1-ol, also known as 2-{4-[5-C3TF-2-PY]PZ}E1O, is an organic compound used in various scientific research applications. It is a derivative of piperazine and is used as an intermediate in the synthesis of other compounds. This compound has a wide range of applications in the field of biochemistry and physiology. It has been used in the synthesis of various pharmaceuticals, as well as in the synthesis of other organic compounds.

Scientific Research Applications

Piperazine Derivatives in Drug Design

Piperazine, a six-membered nitrogen-containing heterocycle, is significantly important in the rational design of drugs, found in a multitude of well-known drugs across various therapeutic uses including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. Subtle modifications in the substitution pattern on the piperazine nucleus can lead to a recognizable difference in the medicinal potential of resultant molecules. This highlights the flexibility of piperazine-based molecular fragments in drug discovery for various diseases, indicating the potential application of 2-{4-[5-Chloro-3-(trifluoromethyl)-2-pyridyl]piperazino}ethan-1-ol in diverse therapeutic areas (A. Rathi, R. Syed, Han-Seung Shin, Rahul V. Patel, 2016).

Arylpiperazine Derivatives for Mental Health

Arylpiperazine derivatives have reached clinical application stages, mainly for treating depression, psychosis, or anxiety. These compounds undergo extensive metabolism, leading to various metabolites with different effects, including serotonin receptor-related effects. This underlines the significant role of piperazine derivatives in mental health treatment, suggesting that 2-{4-[5-Chloro-3-(trifluoromethyl)-2-pyridyl]piperazino}ethan-1-ol could have potential implications in such therapeutic interventions (S. Caccia, 2007).

Anti-mycobacterial Activity of Piperazine Analogues

Piperazine and its analogues have shown significant anti-mycobacterial properties, especially against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This highlights the importance of piperazine-based compounds in developing new anti-mycobacterial agents, potentially including 2-{4-[5-Chloro-3-(trifluoromethyl)-2-pyridyl]piperazino}ethan-1-ol (P. Girase, Sanjeev Dhawan, Vishal Kumar, S. Shinde, M. Palkar, R. Karpoormath, 2020).

Piperazine in Tuberculosis Treatment

Macozinone, a piperazine-benzothiazinone PBTZ169, is undergoing clinical studies for tuberculosis treatment. This compound targets decaprenylphosphoryl ribose oxidase DprE1, involved in the cell wall synthesis of Mycobacterium tuberculosis. The development of Macozinone opens avenues for 2-{4-[5-Chloro-3-(trifluoromethyl)-2-pyridyl]piperazino}ethan-1-ol and similar compounds in TB drug regimens, showcasing the therapeutic potential of piperazine derivatives in combating this global health threat (V. Makarov, K. Mikušová, 2020).

properties

IUPAC Name

2-[4-[5-chloro-3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClF3N3O/c13-9-7-10(12(14,15)16)11(17-8-9)19-3-1-18(2-4-19)5-6-20/h7-8,20H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYMGNJNWMTZCFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C2=C(C=C(C=N2)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClF3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50383799
Record name 2-{4-[5-Chloro-3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{4-[5-Chloro-3-(trifluoromethyl)-2-pyridyl]piperazino}ethan-1-ol

CAS RN

215434-39-2
Record name 4-[5-Chloro-3-(trifluoromethyl)-2-pyridinyl]-1-piperazineethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=215434-39-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-{4-[5-Chloro-3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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